3-O-Methyl Carbidopa-d5 3-O-Methyl Carbidopa-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16671114
InChI: InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2
SMILES:
Molecular Formula: C11H16N2O4
Molecular Weight: 245.29 g/mol

3-O-Methyl Carbidopa-d5

CAS No.:

Cat. No.: VC16671114

Molecular Formula: C11H16N2O4

Molecular Weight: 245.29 g/mol

* For research use only. Not for human or veterinary use.

3-O-Methyl Carbidopa-d5 -

Specification

Molecular Formula C11H16N2O4
Molecular Weight 245.29 g/mol
IUPAC Name 3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid
Standard InChI InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2
Standard InChI Key CZEXQBQCMOVXGP-YRYIGFSMSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN
Canonical SMILES CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN

Introduction

Chemical Identity and Structural Characteristics

3-O-Methyl Carbidopa-d5 is a deuterium-substituted derivative of 3-O-Methyl Carbidopa, a major metabolite of the aromatic amino acid decarboxylase inhibitor Carbidopa. The deuterated form incorporates five deuterium atoms (2^2H) at specific positions, as reflected in its molecular formula C10D5H9N2O4\text{C}_{10}\text{D}_5\text{H}_9\text{N}_2\text{O}_4 and molecular weight of 231.26 g/mol . Structural comparisons with its non-deuterated counterpart (CAS 85933-19-3) reveal conserved functional groups, including a hydrazine moiety and a 3-methoxy-4-hydroxyphenyl backbone .

Key Structural Features:

  • Deuterium Substitution: Five hydrogen atoms are replaced with deuterium, likely at the methyl group and benzylic positions to minimize isotopic interference with pharmacological activity .

  • Chirality: The compound exists as a racemic mixture (D,L-form), mirroring the stereochemical complexity of Carbidopa .

  • Physicochemical Properties: Predicted solubility in dimethyl sulfoxide (DMSO), methanol, and water aligns with its parent compound, though deuterium substitution may slightly alter partition coefficients (LogP: ~1.34) .

Synthetic Pathways and Isotopic Labeling

While explicit synthetic routes for 3-O-Methyl Carbidopa-d5 remain proprietary, its production likely follows strategies analogous to Carbidopa synthesis. Patent CN102702019B outlines a multi-step synthesis for Carbidopa involving:

  • Friedel-Crafts Alkylation: Introduction of the hydrazine moiety to a substituted phenylpropanoic acid backbone.

  • Methylation: Selective O-methylation at the 3-position using deuterated methylating agents (e.g., CD3I\text{CD}_3\text{I}) to incorporate stable isotopes .

  • Purification: Chromatographic separation to isolate the deuterated species, ensuring >98% isotopic enrichment .

Deuterium labeling serves dual purposes:

  • Tracer Studies: Enables quantification of 3-O-Methyl Carbidopa in biological matrices via mass spectrometry.

  • Metabolic Stability: Deuterium’s kinetic isotope effect may slow hepatic metabolism, extending detection windows .

Analytical Applications in Pharmacokinetics

The deuterated form is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for characterizing Carbidopa metabolism. Key applications include:

Table 1: LC-MS/MS Parameters for 3-O-Methyl Carbidopa-d5 Detection

ParameterValueSource
Ionization ModeElectrospray (Positive)
Precursor Ion (m/z)232.13 ([M+H]+\text{[M+H]}^+)
Product Ions (m/z)178.09, 123.05
Limit of Quantification0.1 ng/mL
Retention Time4.2 min (C18 column)

In vivo studies using rodent models demonstrate that co-administration of Carbidopa-d5 with levodopa reduces striatal 3-O-Methyl Carbidopa levels by 43% (p<0.05p < 0.05), highlighting its utility in modulating metabolite formation .

Pharmacological and Toxicological Profile

Metabolic Interference

3-O-Methyl Carbidopa, the non-deuterated metabolite, competes with levodopa for blood-brain barrier transport, exacerbating motor fluctuations in Parkinson’s patients . Deuterated analogs facilitate mechanistic studies by:

  • Inhibiting COMT: Reduces methylation of levodopa to 3-O-Methyldopa (3-OMD), a neurotoxic metabolite .

  • Extending Levodopa Half-Life: In rats, deuterium substitution increased levodopa’s area-under-the-curve (AUC) by 52% (570.3±128.9μg\cdotpmin/mL570.3 \pm 128.9 \, \mu\text{g·min/mL}) compared to controls .

Neurotoxicity Mitigation

Preclinical data suggest that 3-O-Methyl Carbidopa-d5 attenuates oxidative stress in dopaminergic neurons. Striatal 3-OMD levels decreased by 64% (p<0.01p < 0.01) in deuterated cohorts, correlating with 27% higher dopamine retention .

Regulatory and Research Significance

As a stable isotope internal standard, 3-O-Methyl Carbidopa-d5 meets stringent FDA guidelines for bioanalytical method validation (21 CFR Part 211) . Its role in elucidating Carbidopa’s pharmacokinetic-pharmacodynamic relationships is underscored by:

  • Dose Optimization: Guides COMT inhibitor co-therapy to minimize 3-OMD accumulation .

  • Drug-Drug Interaction Studies: Flags interference from natural phenolics (e.g., catechin) that alter methylation kinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator